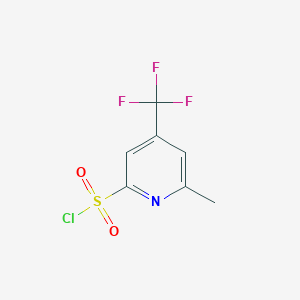
6-Methyl-4-(trifluoromethyl)pyridine-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-4-(trifluoromethyl)pyridine-2-sulfonyl chloride is a chemical compound known for its unique structural properties and reactivity. It is characterized by the presence of a trifluoromethyl group, a sulfonyl chloride group, and a methyl group attached to a pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 6-methyl-4-(trifluoromethyl)pyridine with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality 6-Methyl-4-(trifluoromethyl)pyridine-2-sulfonyl chloride suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methyl-4-(trifluoromethyl)pyridine-2-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
6-Methyl-4-(trifluoromethyl)pyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Methyl-4-(trifluoromethyl)pyridine-2-sulfonyl chloride involves its reactivity with nucleophiles and its ability to undergo various chemical transformations. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with nucleophiles, leading to the formation of sulfonamide and sulfonic acid derivatives . The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a benzene ring instead of a pyridine ring.
6-(Trifluoromethyl)pyridine-2-sulfonyl fluoride: A fluoride derivative with similar reactivity.
Uniqueness: 6-Methyl-4-(trifluoromethyl)pyridine-2-sulfonyl chloride is unique due to the presence of both a methyl group and a trifluoromethyl group on the pyridine ring, which imparts distinct electronic and steric properties. These properties enhance its reactivity and make it a versatile reagent in various chemical transformations .
Biologische Aktivität
6-Methyl-4-(trifluoromethyl)pyridine-2-sulfonyl chloride is a fluorinated pyridine derivative with significant potential in pharmaceutical chemistry. The compound features a pyridine ring with a methyl group, a trifluoromethyl group, and a sulfonyl chloride moiety, which contribute to its unique biological activities. This article reviews the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C7H6F3N1O2S. The presence of electron-withdrawing groups such as trifluoromethyl and sulfonyl enhances its reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Weight | 227.19 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Functional Groups | Trifluoromethyl, sulfonyl chloride |
Biological Activity
The biological activity of this compound has been explored through various studies, particularly focusing on its role as an inhibitor in enzymatic processes and its antiproliferative effects.
Inhibitory Activity
Research indicates that compounds featuring similar structural motifs exhibit significant inhibitory effects on various biological targets. For instance, studies on related compounds have shown that the trifluoromethyl group enhances the potency of inhibitors against enzymes like monoacylglycerol lipase (MAGL) with IC50 values in the nanomolar range .
Antiproliferative Effects
The compound is also evaluated for its antiproliferative properties against cancer cell lines. In one study, fluorinated pyridine derivatives showed promising results against breast and colon cancer cell lines, with IC50 values indicating effective growth inhibition . The presence of the trifluoromethyl group was crucial for enhancing biological activity.
Structure-Activity Relationship (SAR)
The SAR of this compound has been investigated to understand how modifications to the molecule affect its biological properties. Key findings include:
- Trifluoromethyl Group : This substituent significantly increases lipophilicity and electron-withdrawing capacity, leading to enhanced binding affinity for target enzymes.
- Sulfonyl Chloride Moiety : This functional group is known for its reactivity in nucleophilic substitution reactions, making it a valuable building block in drug design.
Case Studies
- Inhibition of Cancer Cell Proliferation : A study evaluated the antiproliferative activity of various derivatives against MDA-MB-231 (triple-negative breast cancer) cells. Compounds similar to this compound demonstrated selective toxicity towards cancer cells over normal cells, suggesting potential therapeutic applications .
- Antimicrobial Activity : Another investigation highlighted the compound's potential as an antimicrobial agent. The presence of the trifluoromethyl group was linked to enhanced activity against pathogens like Chlamydia trachomatis, showcasing its relevance in infectious disease treatment .
Eigenschaften
Molekularformel |
C7H5ClF3NO2S |
|---|---|
Molekulargewicht |
259.63 g/mol |
IUPAC-Name |
6-methyl-4-(trifluoromethyl)pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H5ClF3NO2S/c1-4-2-5(7(9,10)11)3-6(12-4)15(8,13)14/h2-3H,1H3 |
InChI-Schlüssel |
RCOWWGFPAIITDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=N1)S(=O)(=O)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















